![molecular formula C14H22N4O B11796816 3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11796816.png)
3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-2-(4-メチルピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンは、ピリド[4,3-d]ピリミジン類に属する複雑な有機化合物です。この化合物は、テトラヒドロピリド環とピリミジン環が縮合し、ピペリジン部分が含まれるという独特の構造を特徴としています。その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で関心を集めています。
準備方法
合成経路と反応条件
3-メチル-2-(4-メチルピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンの合成は、通常、複数のステップを伴います。
テトラヒドロピリド環の形成: このステップでは、適切な前駆体を特定の条件下で環化してテトラヒドロピリド環を形成します。
ピペリジン部分の導入: ピペリジン環は、適切なピペリジン誘導体が中間体化合物と反応する求核置換反応によって導入されます。
最終的な環化とメチル化: 最後のステップは、中間体を環化してピリド[4,3-d]ピリミジンコアを形成し、その後メチル化して目的の位置にメチル基を導入することです。
工業生産方法
この化合物の工業生産は、上記の合成経路の最適化バージョンを含み、スケーラビリティ、収率、および費用対効果に重点を置いています。連続フロー合成や触媒系の使用などの技術は、生産プロセスの効率を高めるために採用される場合があります。
化学反応の分析
反応の種類
3-メチル-2-(4-メチルピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンは、さまざまなタイプの化学反応を起こし、以下が含まれます。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化された誘導体を形成することができます。
還元: 還元反応は、化合物内の官能基を修飾するために実行できます。
置換: 求核置換反応と求電子置換反応は、化合物に異なる置換基を導入するために実行できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化された誘導体またはケトン誘導体が生成される場合があり、置換反応によりアルキル、アシル、またはアリール基などのさまざまな官能基が導入される可能性があります。
科学研究への応用
3-メチル-2-(4-メチルピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応の試薬として使用されます。
生物学: この化合物は、抗菌性、抗ウイルス性、抗癌性などの潜在的な生物活性を研究しています。
医学: さまざまな病気の治療薬としての可能性を探求するために研究が進行中です。
産業: 新しい材料の開発と、医薬品や農薬の製造における中間体として使用されます。
科学的研究の応用
3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
3-メチル-2-(4-メチルピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンの作用機序は、特定の分子標的および経路との相互作用を含みます。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、その活性を調節する可能性があります。
関与する経路: 分子標的との特定の相互作用に応じて、シグナル伝達、遺伝子発現、代謝プロセスなどのさまざまな生化学経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
独自性
3-メチル-2-(4-メチルピペリジン-1-イル)-5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-4(3H)-オンは、特定の構造的特徴により独特であり、異なる化学的および生物学的特性をもたらします。
類似化合物との比較
Similar Compounds
Uniqueness
3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
3-methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H22N4O/c1-10-4-7-18(8-5-10)14-16-12-3-6-15-9-11(12)13(19)17(14)2/h10,15H,3-9H2,1-2H3 |
InChIキー |
TYKYGBJYATXJEJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=NC3=C(CNCC3)C(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


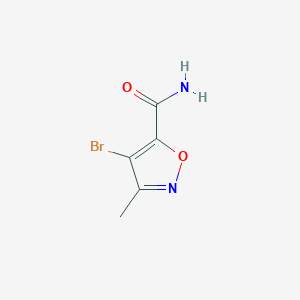


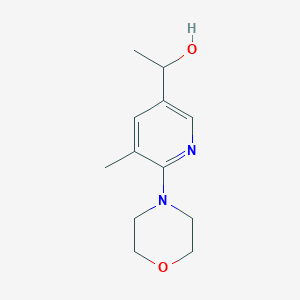
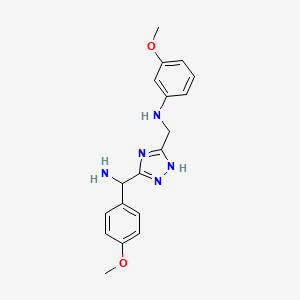
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11796754.png)


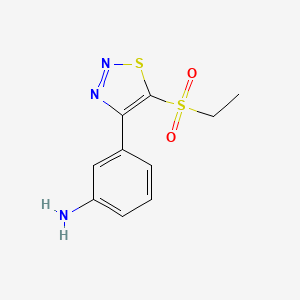

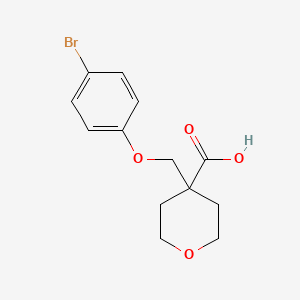
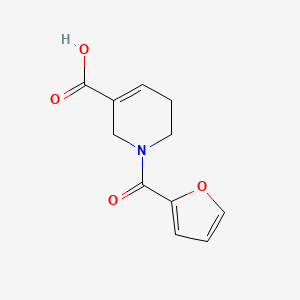
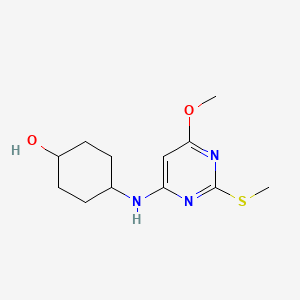
![7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11796801.png)
